4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a 3-hydroxy-substituted pyrrolone core. Key structural features include:
- Aroyl group: A 4-(benzyloxy)-2-methylbenzoyl moiety at position 4, providing steric bulk and aromaticity.
- Aryl group: A p-tolyl (4-methylphenyl) substituent at position 5, contributing lipophilicity and electron-donating effects.
This compound belongs to a class of molecules studied for their biological activities, including antiestrogenic and enzyme-modulating properties .
Properties
CAS No. |
489440-58-6 |
|---|---|
Molecular Formula |
C32H34N2O5 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H34N2O5/c1-22-8-10-25(11-9-22)29-28(31(36)32(37)34(29)15-14-33-16-18-38-19-17-33)30(35)27-13-12-26(20-23(27)2)39-21-24-6-4-3-5-7-24/h3-13,20,29,35H,14-19,21H2,1-2H3/b30-28+ |
InChI Key |
RIUCRDRBXJNAFP-SJCQXOIGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN5CCOCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrole structure, followed by the introduction of the benzyloxy, methylbenzoyl, hydroxy, morpholinoethyl, and p-tolyl groups. Each step involves precise control of reaction conditions, including temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Position 1: The target compound’s 2-morpholinoethyl group contrasts with simpler alkyl or hydroxypropyl substituents in analogs. Morpholino groups enhance water solubility compared to lipophilic tert-butyl or benzyl groups .
- Position 4 : The 4-(benzyloxy)-2-methylbenzoyl group in the target compound introduces steric hindrance and aromaticity, unlike smaller methylbenzoyl or ethoxybenzoyl groups in analogs .
- Position 5 : The p-tolyl group balances lipophilicity and electron donation, whereas analogs feature electron-withdrawing (e.g., trifluoromethyl) or bulky (e.g., tert-butyl) groups .
Melting Points and Solubility
- Compounds with polar substituents (e.g., 2-hydroxypropyl in 20 and 25) exhibit higher melting points (>200°C), suggesting strong intermolecular hydrogen bonding .
- The target compound’s morpholinoethyl group likely improves aqueous solubility compared to nonpolar analogs like 32 (benzyl-substituted, oily form) .
Structure-Activity Relationship (SAR) Trends
Position 1: Alkylamino groups (e.g., morpholinoethyl) improve solubility and bioavailability compared to purely aromatic substituents .
Position 4 : Bulky aroyl groups (e.g., benzyloxy-substituted) may enhance target specificity by fitting into hydrophobic enzyme pockets .
Position 5 : Electron-donating groups (e.g., p-tolyl) correlate with balanced potency, whereas electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve stability but may reduce cell permeability .
Biological Activity
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a pyrrolone core structure. Its unique combination of functional groups, including a benzyloxy moiety and a morpholinoethyl side chain, suggests potential applications in medicinal chemistry, particularly in targeting specific biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : C32H33ClN2O5
- Molecular Weight : 561.1 g/mol
- IUPAC Name : (4E)-5-(4-chlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is critical for its potential anticancer effects.
- Receptor Modulation : It may modulate the activity of specific receptors, thereby influencing signaling pathways related to inflammation and cancer progression.
Anticancer Properties
Preliminary studies suggest that compounds similar to 4-(4-(benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit significant anticancer activities. For instance:
- In vitro Studies : The compound has shown efficacy against various cancer cell lines, indicating potential for development as an anticancer agent .
- Mechanistic Insights : Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : Studies have indicated that it possesses activity against both gram-positive and gram-negative bacteria, as well as certain fungal strains.
- Potential Applications : This suggests possible applications in developing new antimicrobial agents to combat resistant strains.
Synthesis and Testing
The synthesis of this compound typically involves multi-step organic reactions aimed at optimizing yield and purity for subsequent biological testing. The following table summarizes key findings from relevant studies:
Comparative Analysis
Comparison with similar compounds reveals distinct advantages:
- Selectivity : This compound shows improved selectivity towards cancer cells compared to traditional chemotherapeutics.
- Reduced Side Effects : Preliminary toxicity assays indicate lower systemic toxicity, making it a promising candidate for further development .
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activities of 4-(4-(benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one. Potential areas for future study include:
- In vivo Studies : To validate the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
